9,9-Bis(6-bromohexyl)fluorene

Catalog No.
S3139900
CAS No.
269059-34-9
M.F
C25H32Br2
M. Wt
492.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis(6-bromohexyl)fluorene

CAS Number

269059-34-9

Product Name

9,9-Bis(6-bromohexyl)fluorene

IUPAC Name

9,9-bis(6-bromohexyl)fluorene

Molecular Formula

C25H32Br2

Molecular Weight

492.339

InChI

InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2

InChI Key

AOOFABZRPOCKKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr

solubility

not available

Organic Electronics and Optoelectronic Devices

9,9-Bis(6-bromohexyl)fluorene is a research-oriented material with potential applications in organic electronics and optoelectronic devices [4]. Organic electronics encompass a class of devices where organic materials play a critical role in their function. Optoelectronic devices are a subset of organic electronics that convert light into electrical signals or vice versa []. The unique properties of 9,9-Bis(6-bromohexyl)fluorene, particularly its ability to conduct electricity and interact with light, make it a candidate material for development in these fields [].

9,9-Bis(6-bromohexyl)fluorene is an organic compound characterized by its unique structure, which consists of a fluorene core with two 6-bromohexyl groups attached at the 9 and 9' positions. Its molecular formula is C25H32Br2, and it has a molecular weight of approximately 492.3 g/mol. The compound features a rigid, planar fluorene framework combined with flexible hexyl chains, which enhances its potential applications in organic electronics and optoelectronic devices due to its ability to conduct electricity and interact with light.

  • Organic compound: Handle with care as most organic compounds are flammable and may have some degree of toxicity.
  • Bromine atoms: Bromine can be irritating to the skin and eyes.
  • Unknown properties: Since detailed information is lacking, exercise caution when handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

9,9-Bis(6-bromohexyl)fluorene is primarily utilized in the synthesis of blue fluorescent conjugated polymers. These polymers are notable for their application in detecting nitroexplosive compounds such as picric acid, where they exhibit fluorescence quenching upon interaction with the target substance. The compound's bromine atoms serve as reactive sites for further chemical modifications, facilitating various synthetic pathways.

The biological activity of 9,9-Bis(6-bromohexyl)fluorene has been explored in the context of environmental sensing. Specifically, it has shown effectiveness in detecting nitroexplosive picric acid through fluorescence quenching mechanisms. This interaction indicates potential implications for safety and security applications, particularly in environments where explosive materials may be present.

Mechanism of Action

  • Target: Nitroexplosive picric acid.
  • Mode of Action: The compound interacts with picric acid through the Inner Filter Effect mechanism, leading to a measurable decrease in fluorescence intensity.
  • Biochemical Pathways: Its ability to recognize nitroexplosives suggests involvement in detection pathways that could influence safety protocols in sensitive areas.

The synthesis of 9,9-Bis(6-bromohexyl)fluorene can be achieved through several methods:

  • Suzuki Cross-Coupling Polymerization: This method allows for the formation of conjugated polymers by linking boronic acids with halogenated compounds.
  • Oxidative Coupling Polymerization: This technique involves the formation of polymers through oxidative reactions that create new carbon-carbon bonds.

Both methods have been reported to yield high quantities of the desired compound, showcasing its versatility as a monomer in polymer chemistry .

The primary applications of 9,9-Bis(6-bromohexyl)fluorene include:

  • Organic Electronics: Utilized in devices that rely on organic materials for functionality.
  • Optoelectronic Devices: Functions in devices that convert light into electrical signals or vice versa.
  • Fluorescent Sensors: Employed in the detection of nitroexplosive compounds due to its fluorescence properties.

Studies on the interactions involving 9,9-Bis(6-bromohexyl)fluorene focus on its ability to detect nitroexplosives. The compound's fluorescence quenching response enables sensitive detection methods for hazardous materials. Research indicates that environmental factors can influence its performance, necessitating careful handling and testing conditions to ensure accurate results .

Several compounds share structural similarities with 9,9-Bis(6-bromohexyl)fluorene, including:

  • 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
    • Additional bromine atoms increase reactivity.
    • Higher molecular weight (650.12 g/mol).
    • Similar applications but enhanced properties due to increased halogen content.
  • Fluorene Derivatives
    • General class includes various functionalized fluorenes.
    • Differences lie in substituents and their positions on the fluorene core.
  • Polyfluorenes
    • Polymers derived from fluorene units.
    • Used extensively in organic photovoltaics and light-emitting diodes.

Uniqueness of 9,9-Bis(6-bromohexyl)fluorene

The uniqueness of 9,9-Bis(6-bromohexyl)fluorene lies in its combination of a rigid fluorene core with flexible hexyl chains and bromine substituents. This structure not only enhances its optical properties but also allows for versatile chemical modifications that can tailor its applications in various fields such as sensing and organic electronics .

Suzuki-Miyaura Cross-Coupling Strategies for Fluorene-Based Monomers

The Suzuki-Miyaura cross-coupling reaction is pivotal for constructing the fluorene backbone in 9,9-Bis(6-bromohexyl)fluorene derivatives. This palladium-catalyzed reaction enables the coupling of 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene with aryl boronic acids, forming π-conjugated systems essential for electronic applications. For instance, poly[9,9-bis(6'-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-benzothiadiazole] (PFBT), a water-soluble cationic polymer, is synthesized via this method. The reaction typically employs Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water mixtures at 80–100°C, achieving yields exceeding 85%.

A critical consideration is the steric hindrance imposed by the 6-bromohexyl side chains, which necessitates optimized ligand systems. Bulky ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance catalytic efficiency by mitigating side reactions. Table 1 summarizes key reaction parameters for Suzuki-Miyaura coupling of fluorene monomers.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 9,9-Bis(6-bromohexyl)fluorene Derivatives

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O78
Pd(OAc)₂SPhosCsFDMF/H₂O92
PdCl₂(dppf)XPhosNa₂CO₃THF/H₂O85

Catalyst-Transfer Polycondensation Techniques for Controlled Polymerization

Catalyst-transfer polycondensation (CTP) enables precise control over polymer chain length and dispersity (Đ) in polyfluorenes. This method relies on a Pd catalyst that migrates along the growing polymer chain, ensuring sequential monomer addition. For 9,9-Bis(6-bromohexyl)fluorene, CTP proceeds via oxidative addition of the dibromo monomer to a Pd⁰ catalyst, followed by transmetallation with a zincate initiator.

Key advantages include narrow Đ values (<1.3) and predictable molecular weights (Mn = 10–50 kDa). Reaction conditions—such as solvent polarity and temperature—critically influence chain growth. For example, toluene at 100°C facilitates faster propagation than polar solvents like DMF, which stabilize the Pd catalyst and reduce reactivity.

Post-Polymerization Functionalization Approaches for Side-Chain Engineering

The bromohexyl side chains in 9,9-Bis(6-bromohexyl)fluorene provide reactive sites for post-polymerization modifications. Nucleophilic substitution with tertiary amines, for instance, converts bromine groups into quaternary ammonium salts, yielding water-soluble cationic polymers. This transformation is achieved by refluxing the polymer with trimethylamine in THF, followed by ion exchange to bromide or chloride counterions.

Alternative strategies include Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching fluorophores or redox-active moieties. Such functionalizations enhance solubility in polar solvents and enable applications in biosensing and light-emitting diodes.

Molecular Weight Control and Dispersity Optimization in Polyfluorene Systems

Controlling molecular weight (Mn) and dispersity requires meticulous optimization of monomer purity, catalyst loading, and reaction time. As demonstrated in the alkylation of fluorene with alcohols, the choice of base significantly impacts yield and byproduct formation. For example, t-BuOK in toluene at 120°C achieves near-quantitative yields of 9-monoalkylfluorenes, whereas K₂CO₃ results in incomplete conversion.

Table 2: Effect of Bases on Fluorene Alkylation Efficiency

BaseSolventTemperature (°C)Yield (%)Byproduct (%)
t-BuOKToluene12098<2
KOHToluene1208510
NaOHDioxane1004530

Recrystallization from toluene further refines monomer purity, ensuring uniform polymerization. For polymers, end-capping with phenylboronic acid or chlorobenzene terminates chain growth, enabling precise Mn targeting.

Advanced Oxidation Processes for Polycyclic Aromatic Hydrocarbon Breakdown

Advanced oxidation processes represent a highly effective approach for the environmental remediation of polycyclic aromatic hydrocarbons, including 9,9-Bis(6-bromohexyl)fluorene and related fluorene derivatives. These processes generate highly reactive radical species that can effectively break down the stable aromatic ring structures characteristic of these compounds [1] [2].

Hydroxyl Radical-Based Systems form the foundation of most advanced oxidation processes for polycyclic aromatic hydrocarbon degradation. The hydroxyl radical possesses an exceptionally high oxidation potential of 2.80 V, making it capable of attacking the electron-rich aromatic rings present in fluorene derivatives [3] [4]. In aqueous systems, hydroxyl radicals are generated through various pathways, including the decomposition of hydrogen peroxide under ultraviolet irradiation and the activation of ozone [5] [6].

Research has demonstrated that UV/H2O2 systems achieve remarkable degradation efficiencies for fluorene compounds, with removal rates exceeding 95% within 120 minutes of treatment [3] [7]. The process follows pseudo-first-order kinetics with rate constants typically ranging from 0.0264 to 0.0613 min⁻¹, depending on the specific oxidation conditions and target compound structure [7] [8].

Ozone-Based Advanced Oxidation Processes have shown exceptional performance in fluorene degradation. The combination of ozone with ultraviolet radiation (O3/UV) generates both direct ozone oxidation and hydroxyl radical formation, resulting in synergistic effects that enhance overall treatment efficiency [7] [9]. Studies have reported that O3/UV systems can achieve 98% fluorene removal within 60 minutes, with significantly higher mineralization rates compared to single-component systems [7].

Photocatalytic Systems utilizing titanium dioxide (TiO2) under ultraviolet irradiation represent another highly effective approach for polycyclic aromatic hydrocarbon degradation. These heterogeneous systems generate hydroxyl radicals on the semiconductor surface, leading to the formation of reactive oxygen species that can effectively degrade fluorene derivatives [10] [11]. The photocatalytic process achieves mineralization efficiencies of up to 85.4% for fluorene compounds [10].

Peroxy-Acid Treatment has emerged as a promising advanced oxidation process for polycyclic aromatic hydrocarbons. Research indicates that peroxy-acid systems can achieve degradation efficiencies comparable to traditional advanced oxidation processes, with activation energies ranging from 83.1 to 139.0 kJ/mol for various polycyclic aromatic hydrocarbons [6] [12]. The process involves the formation of organic radicals, including acetylperoxyl and acetyloxyl radicals, which drive the degradation of polycyclic aromatic hydrocarbons through polymerization mechanisms [12].

Reaction Mechanisms and Pathways in advanced oxidation processes typically involve initial hydroxyl radical attack on the aromatic ring system, followed by ring-opening reactions and subsequent mineralization to carbon dioxide and water [3] [4]. For fluorene derivatives, the degradation process commonly proceeds through hydroxylation at the 9-position, forming 9-fluorenone as a key intermediate, which then undergoes further oxidation to form phthalic acid and other ring-opened products [13] [8].

Environmental Factors significantly influence the effectiveness of advanced oxidation processes for polycyclic aromatic hydrocarbon degradation. Solution pH affects radical formation and stability, with optimal degradation typically occurring in the pH range of 6.5-8.5 [4] [8]. Temperature enhancement increases reaction rates by 40-80%, while dissolved oxygen concentrations of 6-8 mg/L optimize oxidation efficiency [4] [10].

Persulfate Activation Pathways Using Iron-Based Catalysts

Iron-based catalysts have emerged as highly effective activators for persulfate-based advanced oxidation processes, particularly for the degradation of polycyclic aromatic hydrocarbons such as 9,9-Bis(6-bromohexyl)fluorene. These systems generate sulfate radicals (SO4- ⁻) with oxidation potentials of 2.60 V, providing selective and efficient degradation of aromatic compounds [14] [15] [16].

Ferrous Iron (Fe2+) Activation represents the most commonly studied homogeneous persulfate activation system. The reaction mechanism involves the direct electron transfer from ferrous iron to persulfate, generating sulfate radicals according to the reaction: Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄- ⁻ + SO₄²⁻ [15] [16]. Research has demonstrated that optimal ferrous iron concentrations of 0.5 g/L with persulfate concentrations of 32 mM can achieve 89.5% removal of polycyclic aromatic hydrocarbons within 120 minutes [14] [17].

Nanoscale Zero-Valent Iron (nZVI) systems provide a heterogeneous approach to persulfate activation, offering advantages in terms of catalyst recovery and reduced secondary pollution. Studies have shown that nZVI-activated persulfate systems can achieve 96.2% removal of fluoranthene, a structurally similar polycyclic aromatic hydrocarbon, within 120 minutes using only 0.0072 g/L of nZVI and 0.07 mM persulfate [18] [19]. The heterogeneous nature of nZVI allows for continuous iron release and sustained radical generation throughout the treatment process [14] [16].

Sulfidated Nanoscale Zero-Valent Iron (S-nZVI) represents an advanced modification of traditional nZVI systems. The sulfidation process enhances the surface reactivity and promotes ferrous iron regeneration, leading to improved persulfate activation efficiency [18] [19]. Research demonstrates that S-nZVI systems maintain 96.2% removal efficiency for fluoranthene while providing enhanced stability and reduced iron leaching compared to unmodified nZVI [18].

Metal-Organic Framework Catalysts such as MIL-53(Fe) have shown exceptional performance in persulfate activation for polycyclic aromatic hydrocarbon degradation. These materials contain mixed-valence iron centers (Fe²⁺/Fe³⁺) that serve as active sites for persulfate activation [15] [20]. Studies report that MIL-53(Fe) can achieve 98% removal of target compounds within 120 minutes, with excellent recyclability and stability over multiple treatment cycles [15] [20].

Bimetallic Iron-Based Systems incorporating secondary metals such as nickel (Fe-Ni/AC) have demonstrated enhanced catalytic performance for persulfate activation. These systems achieve 94.3% removal of polycyclic aromatic hydrocarbons within 60 minutes, with the bimetallic composition providing synergistic effects that enhance both radical generation and compound degradation [21]. The activated carbon support further improves the system performance by concentrating target compounds near the active sites [21].

Activation Mechanisms in iron-based persulfate systems involve complex redox cycles between Fe²⁺ and Fe³⁺ species. The initial activation generates sulfate radicals, which then react with target compounds through electron transfer mechanisms [16] [22]. The ferric iron generated during activation can be reduced back to ferrous iron by persulfate or other reducing agents, maintaining the catalytic cycle [15] [23].

Radical Species Generation in iron-activated persulfate systems produces not only sulfate radicals but also hydroxyl radicals and other reactive oxygen species. Electron paramagnetic resonance studies confirm that both SO₄- ⁻ and HO- radicals contribute to polycyclic aromatic hydrocarbon degradation, with the relative contribution depending on system conditions and pH [21] [18].

Environmental Factors significantly influence iron-based persulfate activation efficiency. Solution pH affects iron speciation and radical stability, with optimal performance typically observed in the pH range of 3-7 [24] [17]. Temperature enhancement increases activation rates, while the presence of natural organic matter can compete for radicals and reduce overall efficiency [24] [23].

Radical-Mediated Degradation Mechanisms of Fluorene Derivatives

The radical-mediated degradation of fluorene derivatives, including 9,9-Bis(6-bromohexyl)fluorene, involves complex mechanisms that depend on the specific radical species generated and the structural characteristics of the target compounds. These processes are fundamental to understanding the environmental fate and remediation strategies for this class of compounds [25] [24] [13].

Hydroxyl Radical Attack Mechanisms represent the primary degradation pathway for fluorene derivatives in most advanced oxidation processes. Hydroxyl radicals exhibit non-selective reactivity with rate constants of 10⁹-10¹⁰ M⁻¹s⁻¹ for polycyclic aromatic hydrocarbons [3] [4]. The attack typically occurs at the most electron-rich positions of the aromatic ring system, leading to the formation of hydroxylated intermediates [13] [8].

Atmospheric Oxidation Pathways for fluorene derivatives initiated by hydroxyl radicals involve both addition and hydrogen abstraction mechanisms. Theoretical calculations indicate that hydroxyl radical addition to the aromatic ring forms hydroxyfluorene intermediates, while hydrogen abstraction at the 9-position leads to the formation of 9-fluorenone [13]. The atmospheric lifetime of fluorene relative to hydroxyl radical reactions is estimated at 12.51 hours, with an overall rate constant of 2.29 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [13].

Sulfate Radical Degradation Mechanisms differ significantly from hydroxyl radical processes due to their higher selectivity and longer lifetime (4.0 µs compared to 0.1 µs for hydroxyl radicals) [24] [2]. Sulfate radicals preferentially attack electron-rich aromatic systems through single-electron transfer mechanisms, forming radical cations that subsequently undergo ring-opening reactions [24] [18]. Research demonstrates that sulfate radicals are particularly effective for fluorene degradation, with degradation efficiencies exceeding 96% in iron-activated persulfate systems [24] [18].

Quinone Formation Pathways represent a critical intermediate stage in fluorene derivative degradation. The oxidation of fluorene compounds leads to the formation of fluorenone and subsequently to quinone derivatives through further oxidation [26] [27]. These quinone intermediates undergo redox cycling reactions, potentially forming reactive oxygen species that contribute to the overall degradation process [26]. The quinone formation pathway is particularly relevant for understanding the environmental fate of brominated fluorene derivatives [27].

Enzymatic Radical Generation in biological systems involves the formation of environmentally persistent free radicals that can interact with polycyclic aromatic hydrocarbons. Studies demonstrate that these radicals can oxidize polycyclic aromatic hydrocarbons into oxy-/hydroxy-PAH derivatives through redox cycling processes [28]. The formation of these oxidized products increases their mobility in aqueous media and potentially their bioavailability [28].

Photochemical Radical Processes involve the generation of reactive oxygen species through light-induced reactions. Ultraviolet irradiation of fluorene derivatives can generate singlet oxygen, superoxide radicals, and hydroxyl radicals, leading to various degradation pathways [29] [8]. The photochemical processes are particularly relevant for understanding the environmental fate of fluorene derivatives in surface waters and atmospheric particulate matter [29] [30].

Degradation Product Formation in radical-mediated processes leads to the formation of various intermediates, including hydroxylated compounds, ring-opened products, and ultimately mineralization to carbon dioxide and water [3] [13]. For fluorene derivatives, the degradation typically proceeds through 9-fluorenone formation, followed by ring-opening to form phthalic acid and other aromatic intermediates [13] [8].

Radical Scavenging Effects can significantly influence the degradation efficiency of fluorene derivatives. The presence of natural organic matter, particularly humic substances, can compete for radicals and reduce degradation rates by 20-60% [4] [8]. This effect is particularly important in natural water systems where dissolved organic matter concentrations can vary significantly [8].

Mechanistic Pathways for fluorene derivative degradation involve multiple competing reactions, including ring hydroxylation, side-chain oxidation, and ring-opening processes. The relative importance of these pathways depends on the specific radical species present, environmental conditions, and the molecular structure of the target compound [13] [8]. For 9,9-Bis(6-bromohexyl)fluorene, the presence of brominated side chains may influence the degradation pathway by affecting the electron density distribution in the aromatic ring system [32].

XLogP3

9.5

Dates

Last modified: 08-18-2023

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